Cas no 4332-95-0 (Phenylthiohydantoin-tyrosine)
Phenylthiohydantoin-tyrosine Chemical and Physical Properties
Names and Identifiers
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- Phenylthiohydantoin-tyrosine
- 5-(4-HYDROXYBENZYL)-3-PHENYL-2-THIOHYDANTOIN
- 3-phenyl-5-(p-hydroxybenzyl)-2-thiohydantoin
- 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo-4-imidazolidinon
- 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo-4-imidazolidinone
- 5-(p-hydroxybenzyl)-3-phenyl-2-thio-hydantoi
- PTH-DL-Tyrosine Phenylthiohydantoin-DL-tyrosine
- 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-thioxo-4-imidazolidinone
- pth-tyrosine
- 2-Thioxo-3-phenyl-5-(4-hydroxybenzyl)imidazolidine-4-one
- 3-Phenyl-5-(4-hydroxy-benzyl)-thiohydantoin
- 5-(4-Hydroxy-benzyl)-3-phenyl-2-thiohydantoin
- 5-(4-hydroxy-benzyl)-3-phenyl-2-thioxo-imidazolidin-4-one
- 5-(4-Hydroxy-benzyl)-3-phenyl-thiohydantoin
- D,L-tyrosine N-phenylthiohydantoin
- Tyrosine phenylthiohydantoin
- Throsine, 3-phenyl-2-thiohydantoin
- Tyrosine, 3-phenyl-2-thiohydantoin
- 5-(4-hydroxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one
- 2-Thio-3-phenyl-5-(p-hydroxybenzyl)hydantoin
- Hydantoin, 5-(p-hydroxybenzyl)-3-phenyl-2-thio-
- 4-Imidazolidinone, 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxo-
- STK865672
- CCG-18199
- SR-01000458674
- NCGC00245767-01
- CHEMBL1530486
- AKOS001668621
- CS-0327331
- HMS2456P17
- Oprea1_706911
- AKOS021994892
- T72473
- NSC 96434
- P0368
- 29588-08-7
- ZINC00171200
- NSC-96434
- CBMicro_035219
- EINECS 249-704-1
- LCFDDJINTNHAEQ-UHFFFAOYSA-N
- SR-01000458674-1
- MFCD00027415
- 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylidene-4-imidazolidinone
- NSC96434
- MLS000570956
- DTXSID70952067
- 5-(4-hydroxybenzyl)-3-phenyl-2-thioxo-4-imidazolidinone
- SMR000193378
- 5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- SCHEMBL8291275
- 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- BIM-0035194.P001
- 4332-95-0
- 4-IMIDAZOLIDINONE, 5-((4-HYDROXYPHENYL)METHYL)-3-PHENYL-2-THIOXO-
- (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one
- EU-0074438
- DB-051066
-
- MDL: MFCD00027415
- Inchi: 1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21)
- InChI Key: LCFDDJINTNHAEQ-UHFFFAOYSA-N
- SMILES: S=C1N(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C([H])(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])O[H])N1[H])=O
Computed Properties
- Exact Mass: 298.07772
- Monoisotopic Mass: 298.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 2.9
- Topological Polar Surface Area: 84.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.4±0.1 g/cm3
- Melting Point: 217.0 to 225.0 deg-C
- Boiling Point: 467.2±37.0 °C at 760 mmHg
- Flash Point: 236.4±26.5 °C
- PSA: 52.57
- LogP: 2.61840
- Solubility: Uncertain
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Phenylthiohydantoin-tyrosine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:NJ0730000
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Phenylthiohydantoin-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0368-1G |
Phenylthiohydantoin-tyrosine |
4332-95-0 | >98.0%(HPLC) | 1g |
¥460.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160408-1G |
Phenylthiohydantoin-tyrosine |
4332-95-0 | >98.0%(HPLC) | 1g |
¥607.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160408-100MG |
Phenylthiohydantoin-tyrosine |
4332-95-0 | >98.0%(HPLC) | 100mg |
¥94.90 | 2023-09-01 | |
| TRC | P399423-1mg |
Phenylthiohydantoin-tyrosine |
4332-95-0 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399423-2mg |
Phenylthiohydantoin-tyrosine |
4332-95-0 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399423-10mg |
Phenylthiohydantoin-tyrosine |
4332-95-0 | 10mg |
$ 80.00 | 2022-06-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0368-100MG |
Phenylthiohydantoin-tyrosine |
4332-95-0 | >98.0%(HPLC) | 100mg |
¥110.00 | 2024-04-16 | |
| Chemenu | CM520144-1g |
5-(4-Hydroxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one |
4332-95-0 | 98% | 1g |
$*** | 2023-05-30 | |
| abcr | AB140843-100 mg |
Phenylthiohydantoin-tyrosine; . |
4332-95-0 | 100mg |
€51.40 | 2023-05-09 | ||
| abcr | AB140843-1 g |
Phenylthiohydantoin-tyrosine; . |
4332-95-0 | 1g |
€204.90 | 2023-05-09 |
Phenylthiohydantoin-tyrosine Suppliers
Phenylthiohydantoin-tyrosine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Phenylthiohydantoin-tyrosine
Phenylthiohydantoin-tyrosine: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Compound with the CAS number 4332-95-0, known as Phenylthiohydantoin-tyrosine, represents a significant advancement in the realm of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic and diagnostic fields. The integration of phenylthiohydantoin and tyrosine moieties into a single molecular framework offers a multifaceted approach to drug design, particularly in the context of developing novel bioactive molecules.
The phenylthiohydantoin moiety is a well-studied pharmacophore that has been extensively explored for its antimicrobial and antiviral properties. Its incorporation into the tyrosine backbone not only enhances the compound's solubility but also modulates its interaction with biological targets. Recent studies have highlighted the compound's potential in inhibiting specific enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory agents.
In the context of modern drug discovery, Phenylthiohydantoin-tyrosine has been investigated for its role in modulating protein-protein interactions. The tyrosine residue, being a key amino acid involved in signal transduction and enzyme regulation, provides a unique platform for designing molecules that can interact with cellular machinery. This has led to exciting findings in the field of oncology, where Phenylthiohydantoin-tyrosine has shown promise in disrupting signaling pathways associated with cancer cell proliferation.
The synthesis of Phenylthiohydantoin-tyrosine involves a series of well-defined chemical reactions that highlight the compound's synthetic accessibility. The use of advanced synthetic methodologies has enabled researchers to fine-tune the structural features of the molecule, leading to improved pharmacological properties. Techniques such as solid-phase synthesis and automated purification have been instrumental in achieving high yields and purity, facilitating further downstream applications.
Epidemiological studies have begun to explore the potential benefits of incorporating phenylthiohydantoin-based compounds into therapeutic regimens. The structural similarity between this moiety and known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents. This has opened up new avenues for combination therapy strategies, particularly in chronic diseases where multifaceted approaches are required for effective management.
The pharmacokinetic profile of Phenylthiohydantoin-tyrosine is another area of active research. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. This has significant implications for drug development, as it reduces the need for invasive routes of administration and improves patient compliance.
The role of computational chemistry in understanding the behavior of Phenylthiohydantoin-tyrosine cannot be overstated. Advanced computational models have been employed to predict molecular interactions and optimize drug design. These models provide valuable insights into the compound's mechanism of action, helping researchers to refine their strategies for developing more effective therapeutic agents.
The future prospects of Phenylthiohydantoin-tyrosine are vast and exciting. Ongoing research is focused on exploring its potential in treating neurodegenerative disorders, where its ability to modulate protein interactions may offer new therapeutic interventions. Additionally, studies are underway to evaluate its efficacy in combating antibiotic-resistant bacteria, highlighting its versatility as a bioactive molecule.
In conclusion, Phenylthiohydantoin-tyrosine (CAS no 4332-95-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and multifaceted applications make it a promising candidate for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
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